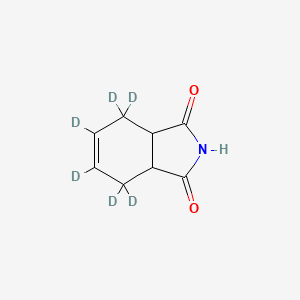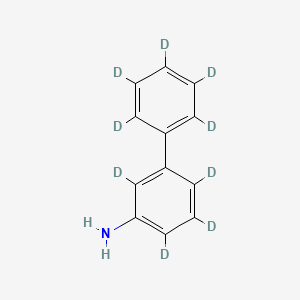
4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin
Overview
Description
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is a complex organic compound with the molecular formula C25H28O13 It is a derivative of phloretin, a dihydrochalcone found in apple tree leaves and the bark of pear trees
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin typically involves the acetylation of phloretin followed by the introduction of the glucopyranosyl group. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The glucopyranosyl group is then introduced through a glycosylation reaction using a suitable glycosyl donor and a promoter like silver triflate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as column chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming a different derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the acetyl groups.
Major Products Formed
Oxidation: Formation of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-aminophoretin.
Reduction: Formation of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-phloretin.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the effects of acetylation on chemical reactivity.
Biology: Investigated for its potential antioxidant properties and its role in modulating cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to modulation of signaling pathways. The glucopyranosyl group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-phloretin: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-aminophoretin: Contains an amino group instead of a nitro group, leading to distinct properties and applications.
Uniqueness
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is unique due to the presence of both the nitro group and the glucopyranosyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[3,5-dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO15/c1-14(31)40-13-24-26(41-15(2)32)27(42-16(3)33)28(43-17(4)34)29(45-24)44-20-11-22(36)25(23(37)12-20)21(35)10-7-18-5-8-19(9-6-18)30(38)39/h5-6,8-9,11-12,24,26-29,36-37H,7,10,13H2,1-4H3/t24-,26-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHSVHIGFLBYAX-KRZJEZTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858432 | |
| Record name | 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82628-87-3 | |
| Record name | 1-[2,6-Dihydroxy-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-3-(4-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82628-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

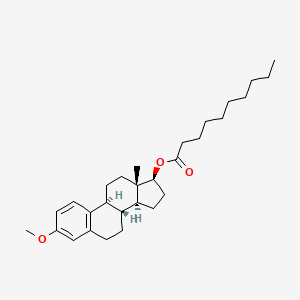


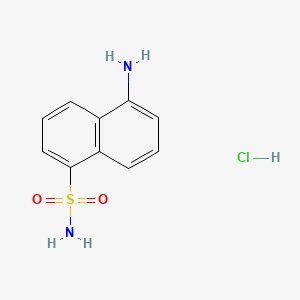
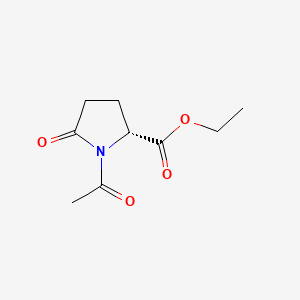

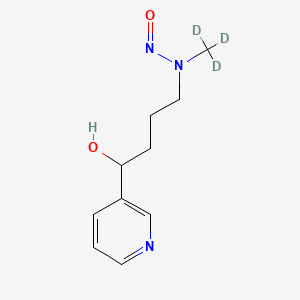
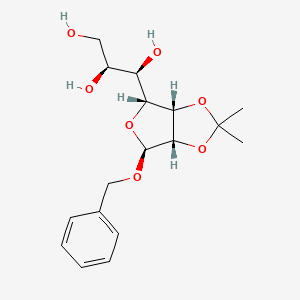
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
